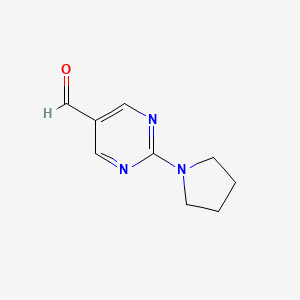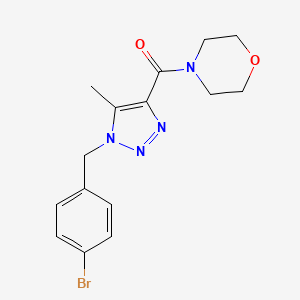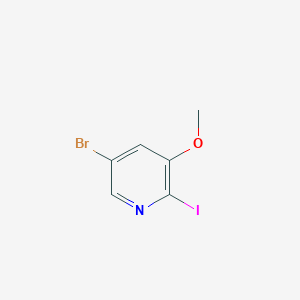
2-(Pirrolidin-1-il)pirimidina-5-carbaldehído
Descripción general
Descripción
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
This compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . Therefore, it’s plausible that it may interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring in its structure suggests that it might interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Análisis Bioquímico
Biochemical Properties
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with pyrimidine-based enzymes, potentially inhibiting or activating their functions . These interactions can lead to changes in metabolic pathways and cellular processes, making 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde a valuable tool in biochemical research.
Cellular Effects
The effects of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde exerts its effects through binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into other products, potentially altering its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, making it essential to monitor its stability and degradation over time.
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde vary with different dosages in animal models . At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.
Metabolic Pathways
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in pyrimidine metabolism, leading to changes in the levels of pyrimidine metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde within cells and tissues are essential for its activity . It may interact with transporters or binding proteins, influencing its localization and accumulation. Understanding these interactions is important for determining the compound’s bioavailability and effectiveness in biochemical research.
Subcellular Localization
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde’s subcellular localization affects its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding how the compound exerts its effects within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrrolidine with a pyrimidine derivative. One common method includes the reaction of pyrrolidine with 2-chloropyrimidine-5-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, and may involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: 2-(Pyrrolidin-1-yl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(Pyrrolidin-1-yl)pyrimidine-5-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-(Pyrrolidin-1-yl)pyrimidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of both pyrrolidine and pyrimidine rings along with an aldehyde functional group. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-7-8-5-10-9(11-6-8)12-3-1-2-4-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMKROLYLRRJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640469 | |
| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-10-6 | |
| Record name | 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)
![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)


![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)
![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)


